6,11-Dihydro-11-hydroxy Dothiepin

Receptor Binding Antidepressant Pharmacodynamics

6,11-Dihydro-11-hydroxy Dothiepin (CAS 1531-85-7), chemically defined as (11RS)-11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol , is a tricyclic compound primarily recognized as a key reference standard and impurity marker for the tricyclic antidepressant dosulepin (dothiepin). It is formally designated as Dosulepin EP Impurity C in pharmacopeial monographs and represents a defined degradant and metabolite in pharmaceutical quality control.

Molecular Formula C19H23NOS
Molecular Weight 313.5 g/mol
CAS No. 1531-85-7
Cat. No. B195877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,11-Dihydro-11-hydroxy Dothiepin
CAS1531-85-7
Synonyms11-[3-(Dimethylamino)propyl]-6,11-dihydro-dibenzo[b,e]thiepin-11-ol;  6,11-Dihydro-11-hydroxy Dothiepin
Molecular FormulaC19H23NOS
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=CC=CC=C2CSC3=CC=CC=C31)O
InChIInChI=1S/C19H23NOS/c1-20(2)13-7-12-19(21)16-9-4-3-8-15(16)14-22-18-11-6-5-10-17(18)19/h3-6,8-11,21H,7,12-14H2,1-2H3
InChIKeyGIGQDDWBWCUOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





6,11-Dihydro-11-hydroxy Dothiepin (CAS 1531-85-7) Chemical Identity and Regulatory Role


6,11-Dihydro-11-hydroxy Dothiepin (CAS 1531-85-7), chemically defined as (11RS)-11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol [1], is a tricyclic compound primarily recognized as a key reference standard and impurity marker for the tricyclic antidepressant dosulepin (dothiepin) [2]. It is formally designated as Dosulepin EP Impurity C in pharmacopeial monographs [1] and represents a defined degradant and metabolite in pharmaceutical quality control. While structurally related to the active metabolite northiaden (nordothiepin), its 11-hydroxy substitution confers distinct physicochemical properties and a specific regulatory identity, making it essential for analytical method development, validation, and compliance in dosulepin manufacturing [2].

Why 6,11-Dihydro-11-hydroxy Dothiepin Cannot Be Replaced by Generic Analogs


Generic substitution of 6,11-Dihydro-11-hydroxy Dothiepin with other dosulepin-related impurities or metabolites is precluded by its unique regulatory and analytical specificity. Unlike the active metabolite northiaden or the parent drug dothiepin, this compound serves as a definitive marker for specific degradation pathways and synthetic byproducts, with its identity confirmed by distinct chromatographic retention and spectral properties mandated for EP impurity profiling [1][2]. Furthermore, its pharmacological profile diverges from key comparators: while northiaden exhibits a prolonged elimination half-life (36-46 hr vs. 14-24 hr for dothiepin) and selective noradrenaline reuptake inhibition, the 11-hydroxy derivative demonstrates a different potency rank order in receptor binding assays [3][4]. Substitution with any other compound would invalidate analytical methods, compromise regulatory submissions, and confound pharmacokinetic or metabolic interpretations reliant on this specific impurity marker.

6,11-Dihydro-11-hydroxy Dothiepin Quantitative Differentiation Evidence


Receptor Binding Affinity: IC50 Comparison vs. Dothiepin and Metabolites

In competitive binding assays using rat cortical homogenates, 6,11-Dihydro-11-hydroxy Dothiepin (northiaden) demonstrates an IC50 of 5.0 × 10⁻⁶ M at [³H]imipramine binding sites, compared to 2.8 × 10⁻⁶ M for dothiepin and 3.2 × 10⁻⁵ M for dothiepin sulphoxide [1]. At serotonergic [³H]spiperone sites, northiaden's IC50 is 5.0 × 10⁻⁶ M versus 4.2 × 10⁻⁶ M for dothiepin [1]. This positions northiaden as a moderately less potent binder than the parent drug but significantly more active than the sulphoxide metabolites.

Receptor Binding Antidepressant Pharmacodynamics

Neurotransmitter Reuptake Inhibition: Selectivity Profile vs. Dothiepin

In vitro reuptake inhibition studies reveal a qualitative shift in selectivity. Dothiepin exhibits equipotent inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake, whereas its metabolite northiaden (6,11-Dihydro-11-hydroxy Dothiepin) demonstrates slight selectivity for NA reuptake inhibition [1]. This alteration in neurotransmitter preference provides a mechanistic rationale for differential therapeutic effects observed with chronic dosing.

Reuptake Inhibition Noradrenaline Serotonin

Pharmacokinetic Half-Life: Prolonged Elimination vs. Parent Drug

The elimination half-life of northiaden (6,11-Dihydro-11-hydroxy Dothiepin) is significantly extended compared to dothiepin. Reported values indicate a half-life of 36-46 hours for northiaden versus 14-24 hours for dothiepin [1]. This prolonged persistence in plasma implies that the metabolite may accumulate and contribute substantially to the overall pharmacodynamic effect during chronic administration of dosulepin.

Pharmacokinetics Half-Life Metabolism

Analytical Identity: Pharmacopeial Reference Standard Status

6,11-Dihydro-11-hydroxy Dothiepin is officially designated as Dosulepin EP Impurity C in the European Pharmacopoeia [1][2]. It is supplied as a fully characterized reference standard with detailed analytical data (e.g., COA, spectral characterization) compliant with regulatory guidelines for ANDA/DMF submissions, method development, and method validation (AMV) [2]. This regulatory endorsement is not extended to generic structural analogs or other metabolites.

Analytical Chemistry Reference Standard Quality Control

Compliance Monitoring: Nordothiepin/Dothiepin Ratio as Adherence Marker

In clinical settings, the plasma concentration ratio of nordothiepin (6,11-Dihydro-11-hydroxy Dothiepin) to dothiepin has been proposed as an indicator of patient compliance. A ratio ≥ 1.1 is claimed to identify noncompliance for a period of 48 hours or longer, although its reliability is contingent upon low plasma concentrations [1][2]. This ratio is specific to the parent-metabolite pair and cannot be extrapolated from other tricyclic antidepressants.

Therapeutic Drug Monitoring Adherence Clinical Pharmacology

Overdose Plasma Levels: Toxicokinetic Differentiation

In overdose scenarios, the plasma disposition of nordothiepin is documented to range from 88–422 μg/L, substantially above steady-state therapeutic levels, yet lower than dothiepin (819–3,851 μg/L) and dothiepin-S-oxide (655–2,162 μg/L) [1]. This quantitative hierarchy is critical for forensic toxicology and clinical management of overdoses, as it reflects differential metabolic handling and accumulation under toxic conditions.

Toxicology Overdose Forensic Science

Procurement-Driven Application Scenarios for 6,11-Dihydro-11-hydroxy Dothiepin


Pharmaceutical Quality Control and Method Validation

Procure 6,11-Dihydro-11-hydroxy Dothiepin as an EP-specified impurity reference standard for the development and validation of HPLC, CE, or LC-MS methods aimed at quantifying dosulepin-related impurities in drug substance and finished product. Its certified purity and full characterization support ANDA and DMF submissions [1].

Neuropharmacological Research on TCA Metabolite Activity

Use this compound in in vitro receptor binding and reuptake inhibition assays to investigate the differential pharmacological contributions of dosulepin metabolites. The established IC50 values and selectivity shift towards NA reuptake inhibition enable precise comparative studies [2][3].

Clinical Pharmacokinetic and Adherence Studies

Employ nordothiepin plasma concentration measurements and the nordothiepin/dothiepin ratio in clinical trials to monitor patient adherence and to correlate metabolite exposure with therapeutic outcomes or adverse events. The defined ratio threshold (≥1.1) provides a specific, quantifiable adherence marker [4][5].

Forensic and Clinical Toxicology Analysis

Utilize the compound as an analytical standard for the quantification of nordothiepin in post-mortem or clinical overdose samples. Reference data on plasma levels in overdose (88–422 μg/L) facilitate accurate interpretation of toxicological findings [6].

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